(3-Chloroazulen-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloroazulen-1-yl)(phenyl)methanone is an organic compound that features a unique structure combining a chloro-substituted azulene ring with a phenyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroazulen-1-yl)(phenyl)methanone typically involves the reaction of 3-chloroazulene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
3-Chloroazulene+Benzoyl chlorideAlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3-Chloroazulen-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group on the azulene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted azulene derivatives.
Scientific Research Applications
(3-Chloroazulen-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (3-Chloroazulen-1-yl)(phenyl)methanone depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(3-Aminophenyl)(phenyl)methanone: Similar structure but with an amino group instead of a chloro group.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Contains a benzimidazole ring instead of an azulene ring.
(1-Hydroxycyclohexyl)phenyl methanone: Features a hydroxycyclohexyl group instead of an azulene ring.
Uniqueness
(3-Chloroazulen-1-yl)(phenyl)methanone is unique due to the presence of the chloro-substituted azulene ring, which imparts distinct electronic and steric properties
Properties
CAS No. |
916584-38-8 |
---|---|
Molecular Formula |
C17H11ClO |
Molecular Weight |
266.7 g/mol |
IUPAC Name |
(3-chloroazulen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H11ClO/c18-16-11-15(13-9-5-2-6-10-14(13)16)17(19)12-7-3-1-4-8-12/h1-11H |
InChI Key |
QZSSOEGQYQMJKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C3C2=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.